molecular formula C18H23NO B1332753 (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine CAS No. 355383-21-0

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

Cat. No. B1332753
M. Wt: 269.4 g/mol
InChI Key: JYRULRQWXNJIAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H23NO . Unfortunately, the specific structure of this molecule is not provided in the search results. For a detailed molecular structure, it would be best to refer to a reliable chemical database or scientific literature.

Scientific Research Applications

Polymer Chemistry and Materials Science

Research on triarylamine-bearing poly(1,4-phenylenevinylene) demonstrates the synthesis and properties of polymers with pendant arylamine groups. These polymers exhibit reversible redox characteristics due to the arylamine moieties, leading to applications in durable and high-spin organic polymers. Such materials show promise in electronic and optoelectronic devices due to their solubility, film formability, and redox properties (Takashi Kurata, Yong‐Jin Pu, & H. Nishide, 2007).

Organic Synthesis and Catalysis

Studies on amine-chelated aryllithium reagents explore the structure and dynamics of these compounds, which are crucial for understanding their reactivity in organic synthesis. Such research provides insights into the synthesis of complex organic molecules and materials, highlighting the role of chelation in stabilizing reactive intermediates and influencing reaction outcomes (Hans J. Reich et al., 2001).

Medicinal Chemistry and Pharmacology

The exploration of novel quaternary ammonium surfactants containing a methoxybenzyl substitute reveals insights into the design and synthesis of compounds with potential applications in medicine and biology. These surfactants show enhanced surface activity and aggregation behavior in aqueous solutions, along with high bactericidal activity. Such findings can guide the development of new antimicrobial agents and contribute to the understanding of surfactant interactions with biological membranes (Zhen-long Zhao et al., 2014).

Chemical Biology and Enzymology

Research on phosphorus-nitrogen donor interactions in phosphate and oxyphosphorane compositions sheds light on mechanisms relevant to phosphoryl transfer enzymes. The study of hexacoordinated phosphoranes and atranes provides models for understanding enzyme catalysis, particularly in the context of phosphorylation and dephosphorylation processes. This research contributes to the field of chemical biology by offering insights into enzyme mechanisms and the design of enzyme inhibitors or mimetics (N. V. Timosheva et al., 2004).

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRULRQWXNJIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364992
Record name N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

CAS RN

355383-21-0
Record name N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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